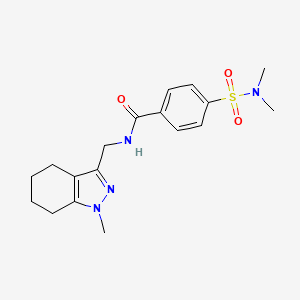

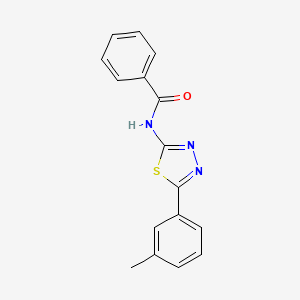

N-(5-(间甲苯基)-1,3,4-噻二唑-2-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzamides are a class of compounds that have a benzene ring attached to an amide functional group . They are used in a variety of applications, including as intermediates in the synthesis of other organic compounds .

Molecular Structure Analysis

The molecular structure of benzamides consists of a benzene ring attached to an amide functional group . The exact structure of “N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)benzamide” would depend on the specific locations of the substituents on the benzene ring.Chemical Reactions Analysis

Benzamides can undergo a variety of chemical reactions, including hydrolysis to produce benzoic acid and the corresponding amine or ammonia . They can also participate in various substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of benzamides, such as their melting point, boiling point, and solubility, can vary widely depending on their specific structure .科学研究应用

Medicinal Chemistry: Building Blocks for Drug Candidates

N-(3-Amino-4-methylphenyl)benzamide: , a compound structurally related to “N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)benzamide”, is recognized as a crucial building block in medicinal chemistry. It serves as a raw material and intermediate in the synthesis of various drug candidates . The compound’s ability to undergo selective acylation makes it a valuable component in developing pharmaceuticals, particularly where specificity in chemical reactions is required.

Kinetics Study in Microflow Systems

The compound has been studied for its reaction kinetics within microflow systems . This research is significant for the pharmaceutical industry as it allows for the optimization of reaction conditions, leading to more efficient and practical synthesis processes. The ability to synthesize such compounds with high yield and selectivity in a continuous flow microreactor system demonstrates its potential for large-scale production.

Antiviral Agents

Indole derivatives, which share a similar heterocyclic structure with “N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)benzamide”, have been reported to possess antiviral activities . These compounds have been investigated for their efficacy against a broad range of RNA and DNA viruses, indicating the potential of related compounds like “N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)benzamide” to serve as antiviral agents.

Binding to Biomembranes

The interactions of potent N-m-Tolylbenzamide with surfactants have been modeled to understand its binding to biomembranes . This research is crucial for drug delivery systems as it provides insights into how such compounds interact with cellular membranes, which is essential for the effective transport and delivery of drugs.

Spectral-Luminescent Properties

Studies have explored the spectral-luminescent properties of N-m-Tolylbenzamide . These properties are important for the development of diagnostic tools and imaging agents in medical applications. The fluorescence characteristics of such compounds can be utilized in various assays and diagnostic techniques.

Green Synthesis Pathways

Research has been conducted on the green synthesis of benzamide derivatives, which includes compounds like “N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)benzamide” . The development of environmentally friendly synthesis pathways is increasingly important in the field of chemistry, and such studies contribute to the sustainable production of pharmaceuticals.

作用机制

Target of Action

Similar compounds have been found to interact with enzymes such as glucokinase , which plays a crucial role in the regulation of carbohydrate metabolism.

Biochemical Pathways

Similar compounds have been found to influence pathways related to carbohydrate metabolism, such as the glycolysis/gluconeogenesis pathway, due to their interaction with enzymes like glucokinase .

Result of Action

Similar compounds have been found to exhibit various biological activities, such as antioxidant, anti-inflammatory, antibacterial, and antifungal effects .

安全和危害

属性

IUPAC Name |

N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3OS/c1-11-6-5-9-13(10-11)15-18-19-16(21-15)17-14(20)12-7-3-2-4-8-12/h2-10H,1H3,(H,17,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTIDMFIUEHBUOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-(2-{[2-carbamoyl-2-cyano-1-(methylamino)eth-1-en-1-yl]sulfanyl}acetamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2748902.png)

![N-cyclohexyl-2-(4-methylphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2748905.png)

![3-(4-ethoxyphenyl)-9-(4-fluorobenzyl)-5,7-dimethyl-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione](/img/no-structure.png)

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-phenylacetate](/img/structure/B2748910.png)

![6-Chloro-2-naphtho[2,1-b]furan-2-ylimidazo[1,2-a]pyridine](/img/structure/B2748911.png)

![N,N-dimethyl-4-{[(3-methylbutyl)amino]methyl}aniline](/img/structure/B2748916.png)

![1-[(3-chloro-4-fluorophenyl)sulfonyl]-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-D-prolinamide](/img/structure/B2748919.png)